molecular formula C19H18N4O3S B11462193 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone

2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone

Cat. No.: B11462193
M. Wt: 382.4 g/mol
InChI Key: QOKZYASZEMRVPP-UHFFFAOYSA-N
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Description

2-[(5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that features a 1,2,4-triazole ring, a nitrophenyl group, and a sulfanyl linkage. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves the S-alkylation of a 1,2,4-triazole-3-thiol derivative. The process begins with the preparation of the 1,2,4-triazole-3-thiol, which is then reacted with an appropriate alkylating agent, such as 2-bromo-1-phenylethanone, in an alkaline medium . The reaction conditions often include the use of a base like sodium hydroxide and a solvent such as ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of 2-[(5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE is primarily attributed to its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects . In cancer cells, it could inhibit enzymes involved in DNA replication and repair, thereby preventing cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE stands out due to its unique combination of a triazole ring, a nitrophenyl group, and a sulfanyl linkage

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C19H18N4O3S/c1-2-22-18(12-14-6-4-3-5-7-14)20-21-19(22)27-13-17(24)15-8-10-16(11-9-15)23(25)26/h3-11H,2,12-13H2,1H3

InChI Key

QOKZYASZEMRVPP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3

Origin of Product

United States

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